molecular formula C20H15IO2 B389039 4'-METHYLBIPHENYL-4-YL 3-IODOBENZOATE

4'-METHYLBIPHENYL-4-YL 3-IODOBENZOATE

Cat. No.: B389039
M. Wt: 414.2g/mol
InChI Key: RUBCJYMQPJTKFV-UHFFFAOYSA-N
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Description

4'-Methylbiphenyl-4-yl 3-iodobenzoate is an aromatic ester compound characterized by a biphenyl core substituted with a methyl group at the 4' position and a 3-iodobenzoate ester at the 4-position. The iodine atom at the meta position of the benzoate group introduces steric and electronic effects, while the biphenyl system contributes to hydrophobicity and structural rigidity. This compound is likely synthesized via esterification of 3-iodobenzoic acid with 4'-methylbiphenyl-4-ol, employing coupling agents (e.g., DCC) or acid chloride intermediates. Applications include its use as a synthetic intermediate in pharmaceuticals or materials science, particularly in reactions requiring aryl iodide precursors .

Properties

Molecular Formula

C20H15IO2

Molecular Weight

414.2g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 3-iodobenzoate

InChI

InChI=1S/C20H15IO2/c1-14-5-7-15(8-6-14)16-9-11-19(12-10-16)23-20(22)17-3-2-4-18(21)13-17/h2-13H,1H3

InChI Key

RUBCJYMQPJTKFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 4’-Methyl[1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: The biphenyl core can undergo coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azido or thiocyanato derivatives can be formed.

    Coupling Products: More complex biphenyl derivatives with extended conjugation or functional groups can be synthesized through coupling reactions.

Scientific Research Applications

4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of probes or ligands for biological studies.

    Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic or non-catalytic processes. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a desired biological effect. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications
4'-Methylbiphenyl-4-yl 3-iodobenzoate Biphenyl, 4'-CH₃, 3-I benzoate C₂₀H₁₅IO₂ High molecular weight (414.24 g/mol); iodine enhances reactivity in cross-coupling reactions.
4'-Methylbiphenyl-4-yl 4-bromobenzoate Bromine replaces iodine at para position C₂₀H₁₅BrO₂ Lower molecular weight (383.23 g/mol); bromine offers less polarizable leaving group vs. iodine.
Methyl 4-hydroxy-3-iodobenzoate Methyl ester, hydroxy at para, iodine at meta C₈H₇IO₃ Smaller, polar structure (278.04 g/mol); potential for hydrogen bonding via -OH group.
3-Hydroxy-2-iodophenyl-4-methylbenzenesulfonate Sulfonate group, iodine at ortho C₁₃H₁₁IO₄S Higher acidity due to sulfonate; iodine position alters electronic distribution.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl ester, pyridazine substituent C₂₂H₂₂N₄O₂ Heterocyclic moiety enhances biological activity (e.g., receptor binding).
4-[3-Methoxy...]phenyl 4-chlorobenzoate Chlorine at para, complex isoindolone substituent C₂₆H₂₁ClNO₅ Chlorine’s electronegativity influences electronic effects in substitution reactions.

Physicochemical Properties

  • Molecular Weight and Polarity : The iodine atom in 4'-methylbiphenyl-4-yl 3-iodobenzoate increases its molecular weight (414.24 g/mol) compared to bromo (383.23 g/mol) or chloro analogs. The biphenyl group reduces polarity, favoring solubility in organic solvents (e.g., DCM, THF) over aqueous media .
  • Thermal Stability : Iodine’s larger atomic radius may reduce melting points compared to bromo/chloro analogs due to weaker crystal lattice interactions.

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